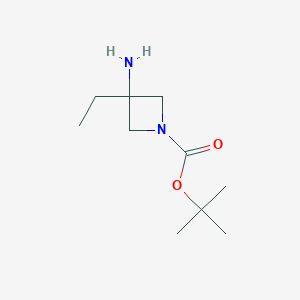

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-3-ethylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYCVKPRVHXSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a highly sought-after structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity. Among the various substituted azetidines, those bearing a quaternary center at the 3-position, such as tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, are of particular interest as versatile building blocks for the synthesis of novel therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available or readily synthesized N-Boc-3-hydroxyazetidine. The overarching strategy involves the initial oxidation of the secondary alcohol to a ketone, followed by the introduction of the ethyl group via a Grignard reaction. The resultant tertiary alcohol is then converted to the target primary amine. This pathway is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: N-Boc-3-azetidinone

The cornerstone of this synthetic route is the preparation of N-Boc-3-azetidinone, a versatile intermediate for the introduction of substituents at the 3-position of the azetidine ring. This is typically achieved through the oxidation of the corresponding alcohol, N-Boc-3-hydroxyazetidine.

Step 1.1: Preparation of N-Boc-3-hydroxyazetidine

While commercially available, N-Boc-3-hydroxyazetidine can also be synthesized from 1-benzylazetidin-3-ol.[1] This involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the removal of the benzyl group via catalytic hydrogenation.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine[1]

Materials:

-

1-Benzylazetidin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 1-benzylazetidin-3-ol in a suitable solvent such as methanol, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature until the protection of the nitrogen is complete, as monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting crude product in methanol and add 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere and stir at room temperature for several hours.

-

Upon completion of the reaction, filter off the catalyst and concentrate the filtrate to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1.2: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone

The oxidation of the secondary alcohol to the ketone is a critical step. A highly efficient and widely used method is the TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant.[1] This method is favored due to its mild reaction conditions and high yields.

Experimental Protocol: Synthesis of N-Boc-3-azetidinone[1]

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaClO) solution

-

Potassium hydrogen carbonate (KHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.

-

To this solution, add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.

-

Cool the mixture to a temperature between -15 °C and 5 °C.

-

Slowly add a pre-mixed aqueous solution of potassium hydrogen carbonate and sodium hypochlorite, maintaining the temperature.

-

Stir the reaction mixture for approximately 30 minutes.

-

Perform a work-up by separating the organic layer, extracting the aqueous layer with dichloromethane, and combining the organic fractions.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Part 2: Construction of the Quaternary Center

With the key ketone intermediate in hand, the next phase involves the introduction of the ethyl and amino functionalities at the 3-position.

Step 2.1: Grignard Addition of Ethylmagnesium Bromide

The addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl group of N-Boc-3-azetidinone allows for the facile formation of the carbon-carbon bond and the creation of a tertiary alcohol. The use of ethylmagnesium bromide will introduce the desired ethyl group.

Experimental Protocol: Synthesis of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, which can be purified by column chromatography.

Step 2.2: Conversion of the Tertiary Alcohol to the Primary Amine via the Ritter Reaction

The transformation of a tertiary alcohol to an amine is a challenging yet crucial step. The Ritter reaction provides a viable solution by reacting the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the desired amine.[2][3][4][5][6][7] Using trimethylsilyl cyanide (TMSCN) as the nitrile source in the presence of sulfuric acid will lead to the formation of a formamide intermediate.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

-

Trimethylsilyl cyanide (TMSCN)

-

Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (for hydrolysis) or a suitable base

Procedure:

Part A: Formation of the Formamide Intermediate

-

Dissolve the tertiary alcohol in trimethylsilyl cyanide and cool the solution to 0 °C.

-

Carefully add sulfuric acid dropwise to the cooled solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the solution back to 0 °C and quench the reaction by the sequential addition of saturated aqueous sodium carbonate solution followed by 1 M sodium hydroxide solution.

-

Warm the mixture to room temperature and stir for 10 minutes.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry, filter, and concentrate to obtain the crude formamide intermediate. Purify by flash column chromatography.

Part B: Hydrolysis of the Formamide

-

The isolated formamide can be hydrolyzed to the primary amine under either acidic or basic conditions. For acidic hydrolysis, treat the formamide with aqueous hydrochloric acid.

-

After hydrolysis is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic extracts, concentrate, and purify the final product, this compound, by column chromatography.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Oxidation | N-Boc-3-hydroxyazetidine | TEMPO, NaOCl | N-Boc-3-azetidinone | High |

| 2. Grignard Addition | N-Boc-3-azetidinone | EtMgBr, THF | tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | Good to High |

| 3. Amination (Ritter) | tert-Butyl 3-ethyl-3-hydroxyazetidine | TMSCN, H₂SO₄ | N-Formyl Intermediate | Moderate |

| 4. Hydrolysis | N-Formyl Intermediate | Acid or Base | This compound | Good to High |

Causality and Experimental Choices

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for the protection of the azetidine nitrogen due to its stability under the reaction conditions of the subsequent steps (oxidation and Grignard addition) and its facile removal under acidic conditions if required for further derivatization.

-

Oxidation Method: The TEMPO-catalyzed oxidation is chosen for its mildness and high selectivity for the oxidation of secondary alcohols to ketones, minimizing the risk of side reactions that can occur with harsher oxidizing agents.

-

Grignard Reaction: The use of a Grignard reagent is a classic and reliable method for the formation of carbon-carbon bonds. The reaction is typically high-yielding and allows for the introduction of a wide variety of alkyl and aryl groups.

-

Amination Strategy: The Ritter reaction is a powerful tool for the synthesis of sterically hindered amines from tertiary alcohols. While it requires strong acidic conditions, it provides a direct route to the desired amino functionality. The two-step process involving formamide formation and subsequent hydrolysis is a well-established and reliable procedure.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally validated approach for the preparation of this compound. By carefully selecting reagents and optimizing reaction conditions for each step, researchers can efficiently access this valuable building block for drug discovery and development programs. The provided protocols serve as a solid foundation for the practical implementation of this synthesis, with the understanding that optimization may be necessary based on specific laboratory conditions and desired scale.

References

-

Ritter Reaction. NROChemistry. Available from: [Link]

-

Reddy, K. L. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters. 2003;44(8):1453-1455. Available from: [Link]

-

Zhang, W., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. 2019;9(1):1-8. Available from: [Link]

- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.

-

Ji, Y., et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. 2018;2018(4):195-214. Available from: [Link]

-

Szostak, M., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023;28(3):1038. Available from: [Link]

-

Jirgensons, A., et al. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. 2000;2000(12):1709-1712. Available from: [Link]

-

Ritter Reaction. Organic Chemistry Portal. Available from: [Link]

-

Ritter Reaction. OpenOChem Learn. Available from: [Link]

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ritter Reaction | NROChemistry [nrochemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

A Technical Guide to tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

CAS Number: 1158758-79-2

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering a unique combination of structural rigidity and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain, while a synthetic challenge, provides a distinct three-dimensional geometry that can favorably influence ligand-receptor interactions. This guide provides an in-depth technical overview of tert-butyl 3-amino-3-ethylazetidine-1-carboxylate , a key building block that embodies the strategic advantages of the azetidine motif for drug development professionals.

The presence of a quaternary center at the 3-position, substituted with both an amino and an ethyl group, offers a valuable vector for molecular elaboration. The Boc-protecting group ensures synthetic tractability, allowing for selective deprotection and subsequent functionalization. This guide will illuminate the synthetic pathways to this valuable intermediate, discuss its physicochemical properties, and explore its potential applications in the design of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow and for predicting its influence on the properties of a final drug candidate.

| Property | Value |

| CAS Number | 1158758-79-2 |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthetic Strategies: A Multi-Step Approach from a Key Intermediate

The synthesis of this compound is a multi-step process that leverages the reactivity of the versatile starting material, 1-Boc-3-azetidinone . The overall strategy involves the introduction of the ethyl group at the 3-position, followed by the installation of the amino functionality. A plausible and efficient synthetic route is detailed below.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

This initial step involves a Grignard reaction to introduce the ethyl group onto the ketone of 1-Boc-3-azetidinone.

-

Rationale: The Grignard reagent, ethylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. The subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.

-

Procedure:

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

-

Step 2: Synthesis of tert-Butyl 3-azido-3-ethylazetidine-1-carboxylate

The hydroxyl group is then converted to an azide, which serves as a precursor to the amine.

-

Rationale: A Mitsunobu-type reaction or activation of the alcohol followed by nucleophilic substitution with an azide source is a common strategy. A robust method involves the use of diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This proceeds via an azidation of the in situ formed phosphate ester.

-

Procedure:

-

To a stirred solution of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.3 eq) at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring for the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude azide is often used in the next step without further purification, though it can be purified by column chromatography if necessary.

-

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

-

Procedure:

-

Dissolve the crude tert-butyl 3-azido-3-ethylazetidine-1-carboxylate in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS until the azide starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the target compound, this compound. Further purification can be achieved by column chromatography if required.

-

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents across various disease areas. The azetidine core imparts a degree of conformational constraint that can lead to improved binding affinity and selectivity for biological targets.

Workflow for Incorporating the Azetidine Building Block

A Technical Guide to the Structural Elucidation of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling structural framework for the design of novel therapeutics.[3][4] Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a key building block, incorporating a chiral center and a protected amine, making it a valuable precursor for a diverse range of biologically active compounds.[5] Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity of downstream applications in drug development.[6] This guide provides a comprehensive, multi-technique approach to the structural verification of this molecule, grounded in the principles of modern analytical chemistry.

Molecular Structure and Analytical Overview

The structural elucidation of this compound requires a synergistic application of various spectroscopic and chromatographic techniques to confirm its connectivity, functional groups, and stereochemistry.

Caption: Key correlations expected in 2D NMR experiments.

Part 3: Stereochemical Determination

The presence of a chiral center at the C3 position of the azetidine ring necessitates the determination of its absolute stereochemistry if a single enantiomer is desired.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. [6] Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.

-

Mobile Phase Optimization: A typical mobile phase would consist of a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: Use a UV detector at a wavelength where the compound absorbs (likely around 210 nm due to the carbamate).

-

Analysis: Compare the retention times of the sample peaks to those of known enantiomeric standards if available. The relative peak areas will determine the enantiomeric excess.

X-ray Crystallography: The Gold Standard

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the definitive method, provided that suitable crystals can be obtained. [7] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the precise three-dimensional arrangement of the atoms in the crystal lattice.

-

Absolute Stereochemistry Determination: The absolute configuration can be determined through the analysis of anomalous dispersion effects, often reported as the Flack parameter.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the integrated interpretation of data from a suite of analytical techniques. Mass spectrometry and infrared spectroscopy provide initial confirmation of the molecular weight and functional groups. A thorough analysis of 1D and 2D NMR spectra is then employed to piece together the precise connectivity of the molecule. Finally, for enantiomerically pure samples, chiral HPLC or X-ray crystallography is essential for determining the stereochemistry. This rigorous analytical workflow ensures the structural integrity of this important building block, enabling its confident use in the advancement of drug discovery and development programs.

References

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- Structure elucid

- Structure Elucid

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. PubMed.

- Mass Spectrometry Analysis: Unraveling the Fragmentation of 2-(4-Ethylphenyl)azetidine. Benchchem.

- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.

- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

- Azetidines of pharmacological interest. PubMed.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- 2D NMR. EPFL.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. Benchchem.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b)..

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]

- 3. rsc.org [rsc.org]

- 4. Tert-butyl amine hydrochloride [webbook.nist.gov]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate molecular weight

An In-depth Technical Guide to Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic and purification protocol, and discusses its characterization through standard spectroscopic methods. Furthermore, it explores the strategic applications of this molecule in drug discovery, leveraging its unique structural features—a strained four-membered ring and a quaternary, functionalized center—to access novel chemical space. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate advanced heterocyclic scaffolds into their research and development programs.

Introduction to Azetidine Scaffolds in Medicinal Chemistry

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery. Their strained ring system imparts distinct conformational rigidity and three-dimensional character compared to more common five- and six-membered rings. This structural feature can lead to improved binding affinity, enhanced metabolic stability, and better physicochemical properties, such as aqueous solubility.

This compound (CAS: 1158758-79-2) is a bifunctional building block of significant interest.[1] It incorporates several key features:

-

Azetidine Core: Provides a rigid, three-dimensional exit vector for substituents.

-

Geminal 3,3-Disubstitution: Creates a quaternary carbon center, which can enhance metabolic stability by blocking a potential site of oxidation.

-

Primary Amine: Offers a versatile functional handle for subsequent chemical modifications, such as amide coupling, sulfonylation, or reductive amination.[2]

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures the stability of the azetidine nitrogen during synthesis and provides a standard, orthogonal deprotection strategy for later-stage modifications.

This guide will elucidate the synthesis, properties, and utility of this valuable synthetic intermediate.

Physicochemical and Structural Properties

A summary of the key properties for this compound is provided below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 1158758-79-2 | [1] |

| Synonyms | 1-Boc-3-amino-3-ethylazetidine | [1] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Purity | Commercially available up to 97% | [1] |

| Canonical SMILES | CCC1(CN(C1)C(=O)OC(C)(C)C)N | [3] |

| InChI Key | LDWZHGRHSCFIJE-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The synthesis of 3,3-disubstituted azetidines requires a strategic approach to introduce the quaternary center. A common and effective method proceeds through the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This ketone provides an electrophilic handle for the introduction of one substituent, followed by conversion to the second functional group.

Synthetic Workflow

The proposed synthesis is a multi-step process designed for robustness and scalability.

Caption: Synthetic workflow for the target compound from a hydroxyazetidine precursor.

Step-by-Step Experimental Protocol

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Rationale: This step converts the commercially available alcohol into the key ketone intermediate. A TEMPO-catalyzed oxidation is a mild and efficient method.[4]

-

Procedure: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 eq.) in dichloromethane (DCM) at 0°C, add TEMPO (0.05 eq.) and potassium bromide (0.1 eq.) in water. Add an aqueous solution of sodium hypochlorite (1.1 eq.) and sodium bicarbonate (2 eq.) dropwise, maintaining the temperature below 5°C. Stir vigorously for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material. Perform an aqueous workup, extract with DCM, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used without further purification.

Step 2: Grignard Addition to form the Tertiary Alcohol

-

Rationale: This reaction introduces the ethyl group via nucleophilic addition to the ketone.

-

Procedure: Dissolve the crude 1-Boc-3-azetidinone (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar). Add ethylmagnesium bromide (1.2 eq., 1M solution in THF) dropwise. Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield crude tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Step 3: Conversion to Amine via Ritter Reaction and Hydrolysis

-

Rationale: The Ritter reaction is a classic method for converting tertiary alcohols into N-alkyl amides using a nitrile under acidic conditions. Subsequent hydrolysis unmasks the primary amine.

-

Procedure (Ritter): Dissolve the crude tertiary alcohol (1 eq.) in acetonitrile (used as both solvent and reagent). Cool the solution to 0°C and add concentrated sulfuric acid (2-3 eq.) dropwise. Stir at room temperature overnight. Carefully pour the reaction mixture onto ice and basify to pH > 10 with aqueous NaOH. Extract the N-acetylated product with ethyl acetate, dry, and concentrate.

-

Procedure (Hydrolysis): Reflux the crude N-acetylated intermediate in aqueous hydrochloric acid (e.g., 3M HCl) for 4-6 hours.[4] Cool the mixture, wash with an organic solvent (e.g., DCM) to remove non-basic impurities. Basify the aqueous layer to pH > 12 with NaOH and extract the final product into ethyl acetate or DCM.

Purification

-

Rationale: The final product is a basic compound, making it suitable for silica gel chromatography. An amine-deactivated silica or the addition of a small amount of a basic modifier to the eluent can prevent streaking and improve separation.

-

Protocol: Dry the combined organic extracts from the final step over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane (containing 1% triethylamine).[5] Combine the product-containing fractions and concentrate under reduced pressure to yield the title compound as a pure substance.

Spectroscopic Characterization

Structural confirmation is achieved through standard analytical techniques. The following table summarizes the expected spectroscopic data based on the molecule's structure.

| Technique | Expected Data |

| ¹H-NMR | δ (ppm): ~3.8-4.2 (m, 4H, azetidine CH₂), ~1.6-1.8 (q, 2H, ethyl CH₂), ~1.45 (s, 9H, Boc CH₃), ~1.5 (br s, 2H, NH₂), ~0.9 (t, 3H, ethyl CH₃) |

| ¹³C-NMR | δ (ppm): ~156 (Boc C=O), ~80 (Boc C(CH₃)₃), ~60 (azetidine C-N), ~55 (quaternary azetidine C), ~30 (ethyl CH₂), ~28 (Boc CH₃), ~8 (ethyl CH₃) |

| Mass Spec (ESI+) | [M+H]⁺ = 201.16 |

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its ability to introduce a specific, three-dimensional pharmacophoric element into a larger molecule.

Role as a Scaffold in Library Synthesis

The primary amine serves as a key point of diversification. Chemists can readily couple this building block to a wide array of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones (via reductive amination) to generate large libraries of novel compounds for biological screening.

Caption: Diversification pathways from the primary amine handle of the azetidine scaffold.

Use Cases in Medicinal Chemistry

-

Bioisosteric Replacement: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups like piperidines or pyrrolidines, offering a different vector projection for substituents and potentially improving properties like cell permeability or metabolic stability.

-

Targeting Protein-Protein Interactions: The rigid, three-dimensional nature of the scaffold is well-suited for designing molecules that can disrupt protein-protein interactions, which often involve large, complex binding surfaces.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment to identify initial, low-affinity hits against a biological target. The functional handle then allows for fragment evolution and optimization into a potent lead compound. Azetidine derivatives have shown promise as building blocks for anticancer agents and compounds targeting neurological disorders.[2]

Handling and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible substances such as strong oxidizing agents.[3] For long-term storage, refrigeration under an inert atmosphere is recommended.

Conclusion

This compound is a sophisticated and valuable building block for modern drug discovery. Its unique combination of a strained azetidine ring, a metabolically robust quaternary center, and a versatile primary amine handle provides medicinal chemists with a powerful tool to explore novel chemical space. The synthetic protocols outlined in this guide are reliable and scalable, enabling the production of high-purity material for research and development programs. The strategic application of this scaffold can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

- BLDpharm. tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate.

- Benchchem. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1.

- Advanced ChemBlocks. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%.

- BLDpharm. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.

- ChemicalBook. This compound.

- Zhang, J. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Center for Biotechnology Information.

- Acros Pharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.

- ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 3. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate: A Technical Guide

This guide provides an in-depth technical analysis of the expected spectroscopic data for Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just data, but a foundational understanding of the spectroscopic principles and experimental considerations for the characterization of this and similar substituted azetidine scaffolds.

Introduction

This compound is a saturated heterocyclic compound incorporating a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a reactive primary amine, and an ethyl substituent on a strained four-membered azetidine ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent synthetic transformations. This guide will delve into the predicted spectroscopic signature of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | d (J ≈ 8.5 Hz) | 2H | H2, H4 (ax) |

| ~3.6 - 3.8 | d (J ≈ 8.5 Hz) | 2H | H2, H4 (eq) |

| ~1.7 | q (J ≈ 7.5 Hz) | 2H | H13 |

| 1.45 | s | 9H | H9, H10, H11 |

| ~1.3 (broad s) | s | 2H | H12 |

| ~0.9 | t (J ≈ 7.5 Hz) | 3H | H14 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C5 |

| ~80 | C8 |

| ~55 | C2, C4 |

| ~50 | C3 |

| ~30 | C13 |

| 28.5 | C9, C10, C11 |

| ~8 | C14 |

Interpretation and Rationale

The azetidine ring protons (H2 and H4) are diastereotopic and are expected to appear as two distinct doublets due to geminal coupling. The chemical shifts are influenced by the electronegative nitrogen atom and the Boc-protecting group. The ethyl group at C3 will exhibit a quartet for the methylene protons (H13) and a triplet for the methyl protons (H14), a classic ethyl pattern. The nine protons of the tert-butyl group (H9, H10, H11) will appear as a sharp singlet at approximately 1.45 ppm, a characteristic resonance for this protecting group. The amine protons (H12) are expected to be a broad singlet, and their chemical shift can be highly dependent on concentration and solvent.

In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group (C5) will be the most downfield signal. The quaternary carbon of the tert-butyl group (C8) will also be significantly downfield. The azetidine ring carbons (C2, C3, and C4) will appear in the midfield region, with the substituted C3 being distinct from C2 and C4. The carbons of the ethyl and tert-butyl groups will appear in the upfield aliphatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: -10 to 220 ppm.

-

Acquisition time: ~1.5 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024.

-

-

Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=O, and C-N bonds.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, broad | N-H stretch (primary amine) |

| 2975, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong, sharp | C=O stretch (carbamate) |

| ~1590 | Medium | N-H bend (primary amine) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation and Rationale

The presence of the primary amine will be indicated by a medium-intensity, broad absorption around 3350 cm⁻¹ corresponding to the N-H stretching vibrations.[2] The strong, sharp peak around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate functional group.[3] The aliphatic C-H stretching from the ethyl and tert-butyl groups will be visible as strong absorptions just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected to appear around 1590 cm⁻¹. The strong absorption around 1160 cm⁻¹ is attributed to the C-O stretching of the carbamate.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted MS Data (ESI+)

| m/z | Predicted Ion |

| 215.1754 | [M+H]⁺ |

| 159.1332 | [M - C₄H₈ + H]⁺ |

| 115.1226 | [M - Boc + H]⁺ |

| 86.0964 | [C₅H₁₂N]⁺ |

Interpretation and Rationale

Under positive-ion ESI conditions, the molecule is expected to readily protonate, primarily at the more basic primary amine, to give the protonated molecule [M+H]⁺ at an m/z of approximately 215.1754. Common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (C₄H₈) from the tert-butyl group, leading to a fragment at m/z 159.1332.[4] Cleavage of the entire Boc group would result in a fragment at m/z 115.1226. A further fragmentation of the azetidine ring could lead to the formation of smaller, stable ions.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[5]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) should be optimized to maximize the signal of the [M+H]⁺ ion.

-

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the precursor ion at m/z 215.1754. This will provide experimental evidence for the predicted fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, serve as a valuable resource for scientists working with this compound. By understanding the expected spectroscopic signatures, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their synthetic and drug discovery endeavors. The principles outlined here are also broadly applicable to the characterization of other substituted azetidine derivatives.

References

- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory, applications and NMR prediction software. John Wiley & Sons.

- Chen, J. Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-452.

- Damodaran, K., & Saravanan, C. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. Pearson.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. youtube.com [youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

stability and storage conditions for Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics. The integrity of this compound is paramount for reproducible and successful research and development. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and material safety data. We will delve into the chemical characteristics that govern its stability, potential degradation pathways, and provide actionable protocols for its handling and storage to ensure its long-term viability.

Introduction: The Significance of this compound in Drug Discovery

The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and reduced lipophilicity.[1] this compound, featuring a synthetically versatile Boc-protected amine and a quaternary center, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[2][3] The purity and stability of this starting material are critical, as impurities can lead to unforeseen side reactions, compromised biological activity, and difficulties in purification of the final compounds. This guide aims to provide the user with the necessary knowledge to maintain the integrity of this valuable reagent.

Chemical Stability Profile

The stability of this compound is primarily dictated by the two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the azetidine ring.

The Robustness of the Boc Protecting Group

The Boc group is a widely used amine protecting group in organic synthesis due to its remarkable stability under a broad range of conditions.[4] It is generally resistant to most nucleophiles and bases, making it compatible with a variety of reaction conditions.[5][6] However, the Boc group is intentionally designed to be labile under acidic conditions, which allows for its selective removal.[7]

The acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[4] This inherent acid sensitivity means that this compound should not be stored in acidic environments or handled with acidic reagents unless deprotection is intended.

The Azetidine Ring: A Balance of Stability and Reactivity

Azetidines are four-membered saturated nitrogen-containing heterocycles. While they possess considerable ring strain, they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[1][3] The azetidine ring in this compound is generally stable but can be susceptible to ring-opening reactions under harsh conditions, such as with strong nucleophiles or in the presence of certain transition metals. However, under recommended storage conditions, the azetidine ring is expected to remain intact.

Potential Degradation Pathways

While generally stable, this compound can degrade under suboptimal conditions. The primary degradation pathways to consider are hydrolysis and oxidation.

-

Hydrolysis: The Boc group is susceptible to slow hydrolysis, especially in the presence of moisture and acid or base catalysts. While stable to basic hydrolysis, prolonged exposure to aqueous basic conditions should be avoided.[6] Acid-catalyzed hydrolysis is a more significant concern.

-

Oxidation: The tertiary amine within the azetidine ring can be susceptible to oxidation, particularly if exposed to strong oxidizing agents.[8] This can lead to the formation of N-oxides or other oxidized byproducts.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Proper storage is crucial to ensure the long-term stability and purity of this compound. The following conditions are recommended based on information from safety data sheets and general chemical principles.[8][9][10]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[8][9] Recommended temperature ranges vary, with some sources suggesting room temperature and others 2-8°C.[11][12] For long-term storage, refrigeration (2-8°C) is the more prudent choice to minimize any potential for slow degradation. | Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[13] | Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |

| Light | Store in a tightly sealed, light-resistant container.[8] | Protects the compound from potential photolytic degradation. |

| Container | Use a tightly sealed container made of a non-reactive material such as glass or polyethylene/polypropylene.[8][14] | Prevents contamination and exposure to atmospheric components. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[8][13] | Avoids chemical reactions that could lead to degradation of the compound. |

Handling and Personal Protective Equipment (PPE)

Safe handling is essential to maintain the integrity of the compound and protect the researcher.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[14][15]

-

Personal Protective Equipment: Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][15]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

Experimental Protocols for Quality Assessment

Regularly assessing the purity of this compound is good laboratory practice, especially for long-term stored materials.

Protocol for Purity Assessment by ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

-

Analysis: Compare the obtained spectrum with a reference spectrum to confirm the chemical structure and identify any impurity signals. Pay close attention to the characteristic signals of the Boc group (a singlet around 1.4-1.5 ppm) and the azetidine ring protons.

Protocol for Purity Assessment by LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Method Development: Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a common additive like formic acid or ammonium acetate.

-

Data Acquisition: Inject the sample onto the LC-MS system and acquire both UV and mass spectrometry data.

-

Analysis: Analyze the chromatogram for the presence of the main peak corresponding to the product and any impurity peaks. The mass spectrum should confirm the molecular weight of the compound.

Caption: A decision workflow for the proper handling and storage of this compound.

Conclusion

The chemical integrity of this compound is essential for its successful application in research and drug development. By understanding its chemical stability profile, adhering to the recommended storage conditions, and implementing proper handling procedures, researchers can ensure the quality and reliability of this important building block. The key takeaways are to store the compound in a cool, dry, dark environment under an inert atmosphere and to avoid contact with strong acids, bases, and oxidizing agents. Regular quality assessment is also recommended to confirm its purity over time.

References

- KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl 3-(pyridin-2-ylamino)

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- BenchChem. (2025).

- Apollo Scientific.

- Advanced ChemBlocks. tert-butyl 3-amino-3-(2-methoxyethyl)

- [Supplier Name]. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.

- Chemistry Steps. Boc Protecting Group for Amines.

- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

- SPARROW. (2025). What are the safety precautions when handling azetidine?.

- AK Scientific, Inc. Tert-Butyl 3-(pyrimidin-4-ylamino)

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.

- Apollo Scientific. Azetidine.

- Capot Chemical. (2025). MSDS of tert-butyl 3-(aminomethyl)

- BLDpharm. tert-Butyl 3-((ethylamino)methyl)

- [Supplier Name]. (2011).

- Benchchem.

- TCI Chemicals.

- ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Enamine. Azetidines.

- BLDpharm.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- BLDpharm.

- Ambeed. 1-Boc-3-aminoazetidine.

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]

- 10. jnsparrowchemical.com [jnsparrowchemical.com]

- 11. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]

- 12. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3-Disubstituted Azetidines

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid four-membered ring and the geminal amino and ethyl substituents at the 3-position offer a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of drug candidates. The synthesis of such 3,3-disubstituted azetidines, however, presents unique challenges due to the inherent ring strain of the azetidine core. This guide outlines two primary, plausible synthetic strategies starting from commercially available precursors.

Synthetic Strategy 1: Modified Strecker Synthesis Approach

A robust method for the synthesis of α,α-disubstituted amino compounds is the Strecker synthesis.[1][2] This approach can be adapted for the preparation of this compound from the key intermediate, 1-Boc-3-azetidinone. This pathway involves the formation of an α-aminonitrile intermediate, followed by the introduction of the ethyl group and subsequent reduction of the nitrile.

Starting Material: 1-Boc-3-azetidinone

The pivotal starting material for this route is tert-butyl 3-oxoazetidine-1-carboxylate, commonly known as 1-Boc-3-azetidinone.[3][4]

Synthesis of 1-Boc-3-azetidinone:

This intermediate is typically prepared by the oxidation of 1-Boc-3-hydroxyazetidine.[3] A common and efficient method is the Swern oxidation or a similar procedure using an oxidizing agent like TEMPO.

Protocol 1: Synthesis of 1-Boc-3-azetidinone [3]

-

Step 1: N-Boc Protection of 3-Hydroxyazetidine: Commercially available 3-hydroxyazetidine hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like dioxane and water. This reaction proceeds at room temperature to yield tert-butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine).

-

Step 2: Oxidation to 1-Boc-3-azetidinone: The resulting alcohol is then oxidized. A solution of 1-Boc-3-hydroxyazetidine in a solvent like dichloromethane is added to a pre-formed Swern oxidation cocktail (oxalyl chloride and DMSO at low temperature, e.g., -78 °C), followed by the addition of a hindered base such as triethylamine. The reaction is then warmed to room temperature. After an aqueous workup and purification by column chromatography, 1-Boc-3-azetidinone is obtained as a white to off-white solid.

Pathway 1A: Strecker Reaction and Subsequent Alkylation/Reduction

This pathway involves the formation of an α-aminonitrile from 1-Boc-3-azetidinone, which is then further functionalized.

Step 1: Formation of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate:

The ketone of 1-Boc-3-azetidinone is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium or potassium cyanide) in a suitable solvent.[5] This one-pot reaction forms the α-aminonitrile intermediate, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

Step 2: Introduction of the Ethyl Group and Reduction:

This step presents a significant challenge. A potential route involves the conversion of the amino group to a leaving group, followed by nucleophilic substitution with an ethyl organometallic reagent and subsequent reduction of the nitrile. However, a more direct approach for the synthesis of α,α-disubstituted amines from α-aminonitriles is not straightforward and may require multi-step transformations.

Due to the complexities of this second step, an alternative, more linear approach is generally preferred, as detailed in Synthetic Strategy 2.

Synthetic Strategy 2: Grignard Addition followed by Hydroxyl to Amine Conversion

This strategy offers a more direct and controllable route to the target molecule. It commences with the addition of an ethyl nucleophile to 1-Boc-3-azetidinone, followed by the conversion of the resulting tertiary alcohol to the desired primary amine.

Starting Materials:

-

1-Boc-3-azetidinone: Prepared as described in Protocol 1.

-

Ethylmagnesium bromide (EtMgBr): A commercially available Grignard reagent, typically as a solution in a solvent like diethyl ether or THF.

Protocol 2: Synthesis of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

-

Reaction Setup: A solution of 1-Boc-3-azetidinone in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Addition: A solution of ethylmagnesium bromide is added dropwise to the cooled solution of the azetidinone. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, is then purified by column chromatography.

Conversion of the Tertiary Alcohol to a Primary Amine

The transformation of the tertiary hydroxyl group in tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate to a primary amino group can be achieved through a Ritter-type reaction followed by hydrolysis.[6][7][8]

Protocol 3: Conversion of tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate to the Target Amine

-

Step 1: Ritter Reaction: The tertiary alcohol is dissolved in a nitrile solvent (e.g., acetonitrile) and treated with a strong acid, such as concentrated sulfuric acid, at a controlled temperature (typically 0 °C to room temperature). This generates a stable tertiary carbocation which is then trapped by the nitrile solvent to form a nitrilium ion intermediate. Aqueous workup hydrolyzes this intermediate to the corresponding N-acetylated amine.

-

Step 2: Hydrolysis of the Amide: The resulting N-acetyl amine is then hydrolyzed under acidic or basic conditions to yield the free primary amine, this compound. For example, heating with aqueous hydrochloric acid followed by neutralization with a base will afford the final product.

Data Summary and Comparison

| Synthesis Step | Starting Materials | Key Reagents | Typical Yield | Key Considerations |

| Synthesis of 1-Boc-3-azetidinone | 3-Hydroxyazetidine hydrochloride | Boc₂O, NaHCO₃, Oxalyl chloride, DMSO, Et₃N | Good | Careful control of temperature during oxidation is crucial to avoid side reactions. |

| Grignard Addition | 1-Boc-3-azetidinone, Ethylmagnesium bromide | Anhydrous THF | Moderate-Good | Strict anhydrous conditions are necessary for the Grignard reaction to proceed efficiently. |

| Hydroxyl to Amine Conversion (Ritter/Hydrolysis) | tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | Acetonitrile, H₂SO₄, HCl | Moderate | The strongly acidic conditions of the Ritter reaction may require optimization to prevent decomposition of the azetidine ring. |

Visualizing the Synthetic Pathways

Synthetic Workflow for this compound

Caption: Overview of the synthetic route to the target molecule.

Conclusion

The synthesis of this compound is most practically achieved through a two-step sequence involving the Grignard addition of an ethyl group to 1-Boc-3-azetidinone, followed by the conversion of the resulting tertiary alcohol to a primary amine via a Ritter reaction and subsequent hydrolysis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable building block. Careful attention to reaction conditions, particularly the anhydrous nature of the Grignard reaction and the controlled acidity of the Ritter reaction, is paramount for achieving optimal yields and purity.

References

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 6. Ritter Reaction | NROChemistry [nrochemistry.com]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Synthesis of Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate: Key Intermediates and Strategic Considerations

Abstract

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its rigid four-membered ring, coupled with a strategically placed geminal amino-ethyl substitution, offers a unique three-dimensional scaffold for introducing conformational constraints in drug candidates.[1] Such 3,3-disubstituted azetidines are integral to the development of novel therapeutics, where precise control over molecular shape is paramount for biological activity.[2] This in-depth guide provides a comprehensive analysis of the most logical and field-proven synthetic pathway to this target molecule, focusing on the synthesis, characterization, and strategic importance of its key intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear visual roadmap for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a 3,3-disubstituted azetidine presents two primary challenges: the construction of the strained four-membered ring and the stereocontrolled or sequential installation of two distinct functional groups at a single carbon atom.[3][4] A robust retrosynthetic analysis reveals a practical and scalable approach starting from a commercially available or readily synthesized precursor.

The most logical disconnection of the target molecule, 1 , points to the tertiary alcohol 3 as a direct precursor. The conversion of a hydroxyl group to an amino group is a well-established transformation in organic synthesis. The tertiary alcohol 3 , in turn, can be synthesized via the nucleophilic addition of an ethyl organometallic reagent to the cornerstone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (2 ), also known as 1-Boc-3-azetidinone.[5] This ketone is typically prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (4 ).[6] This multi-step, linear approach allows for clear checkpoints and purification of stable intermediates, ensuring high final product purity.

Caption: Retrosynthetic analysis of the target molecule.

The Cornerstone Intermediate: Tert-butyl 3-oxoazetidine-1-carboxylate (2)

The synthesis of the target molecule hinges on the availability and purity of 1-Boc-3-azetidinone (2 ). This ketone serves as the electrophilic anchor for introducing the ethyl group.[7][8] Its preparation is most reliably achieved through the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate (4 ).[6]

Synthesis and Mechanistic Considerations

While various oxidation methods exist (e.g., Swern, Dess-Martin), a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation using sodium hypochlorite (NaClO) as the terminal oxidant is often preferred for its scalability, cost-effectiveness, and milder reaction conditions, which are crucial for preserving the strained azetidine ring.[6]

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by the terminal oxidant. This species then oxidizes the alcohol (4 ) to the ketone (2 ), regenerating the hydroxylamine form of the catalyst, which is subsequently re-oxidized into the catalytic cycle. The use of a bicarbonate buffer is essential to maintain a slightly basic pH, preventing acid-catalyzed ring-opening or decomposition of the Boc-protecting group.

Experimental Protocol: Synthesis of (2)

Materials:

-

Tert-butyl 3-hydroxyazetidine-1-carboxylate (4 )

-

Dichloromethane (DCM)

-

Potassium bromide (KBr)

-

TEMPO

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO, 12% aqueous solution)

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in DCM (200 mL), add a 9% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15°C and -5°C.[6]

-

Separately, prepare a mixture of KHCO₃ (10.4 g) and 12% aqueous NaClO solution (86 g) in water (389 mL).

-

Slowly add the basic NaClO solution to the reaction mixture, maintaining the temperature below 5°C.

-

Stir the biphasic mixture vigorously for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate (2 ) as a solid, which can be used directly or purified further by column chromatography.[6]

Installation of the Ethyl Group: Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (3)

The introduction of the ethyl group is achieved via a nucleophilic addition to the carbonyl of 1-Boc-3-azetidinone (2 ). A Grignard reaction with ethylmagnesium bromide (EtMgBr) is the method of choice for this transformation, forming the key tertiary alcohol intermediate 3 .

Synthesis and Causality

The success of this step relies on stringent control of reaction parameters.

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. All glassware must be oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used to prevent quenching the reagent.

-

Temperature Control: The addition of the Grignard reagent to the ketone is typically performed at low temperatures (e.g., 0°C or -78°C) to control the exothermic reaction and minimize potential side reactions, such as enolization of the ketone.

-

Stoichiometry: A slight excess of the Grignard reagent (1.1-1.5 equivalents) is often used to ensure complete conversion of the starting ketone.

The workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid serves to protonate the intermediate magnesium alkoxide and neutralize any remaining Grignard reagent without being acidic enough to risk cleaving the acid-sensitive Boc protecting group.

Experimental Protocol: Synthesis of (3)

Materials:

-

Tert-butyl 3-oxoazetidine-1-carboxylate (2 )

-

Ethylmagnesium bromide (EtMgBr, e.g., 3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g, 29.2 mmol) in anhydrous THF (100 mL) in an oven-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add ethylmagnesium bromide (1.2 eq, 11.7 mL of a 3.0 M solution) dropwise via a syringe, ensuring the internal temperature remains below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (3 ) as a pure solid or oil.

Conversion to the Amino Group: The Final Transformation